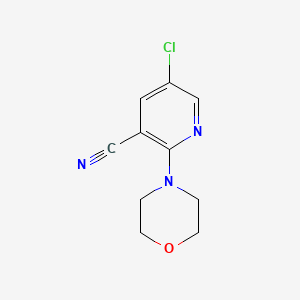

5-Chloro-2-morpholinonicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN3O |

|---|---|

Molecular Weight |

223.66 g/mol |

IUPAC Name |

5-chloro-2-morpholin-4-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C10H10ClN3O/c11-9-5-8(6-12)10(13-7-9)14-1-3-15-4-2-14/h5,7H,1-4H2 |

InChI Key |

BNTCSMIBVLDKPI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Cl)C#N |

Origin of Product |

United States |

Structural Significance and Classification Within Nicotinonitrile and Morpholine Frameworks

The molecular architecture of 5-Chloro-2-morpholinonicotinonitrile is a composite of two key heterocyclic systems: nicotinonitrile and morpholine (B109124). Nicotinonitrile, a pyridine (B92270) derivative characterized by a nitrile group, is a prevalent scaffold in medicinal chemistry. The presence of a chlorine atom at the 5-position and a morpholine ring at the 2-position of the pyridine ring introduces specific electronic and steric properties that are of considerable interest to researchers.

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a "privileged scaffold" in drug discovery. researchgate.netnih.gov Its inclusion in a molecule can enhance desirable physicochemical properties such as solubility, metabolic stability, and bioavailability. nih.govresearchgate.netnih.gov The flexible chair-like conformation of the morpholine ring allows it to interact favorably with biological targets. researchgate.netnih.gov

The combination of these two frameworks in this compound results in a molecule with a distinct electronic distribution and three-dimensional shape, offering potential for novel chemical interactions and biological activities.

Below is a table summarizing the key structural features of the constituent frameworks:

| Feature | Nicotinonitrile Framework | Morpholine Framework |

| Heteroatoms | Nitrogen | Nitrogen, Oxygen |

| Key Functional Groups | Nitrile (-CN), Chloro (-Cl) | Amine (-NH-), Ether (-O-) |

| Aromaticity | Aromatic Pyridine Ring | Saturated (Non-aromatic) |

| General Conformation | Planar | Flexible Chair-like |

Rationale for Academic Investigation of Halogenated Nicotinonitriles and Morpholine Conjugates

The academic pursuit of compounds like 5-Chloro-2-morpholinonicotinonitrile is driven by the established importance of its constituent parts in various fields, particularly medicinal chemistry.

Halogenated Nicotinonitriles: The introduction of a halogen, such as chlorine, onto the nicotinonitrile scaffold can significantly modulate the molecule's electronic properties and its ability to engage in specific interactions, such as halogen bonding. This can lead to enhanced binding affinity for biological targets. Research on various nicotinonitrile derivatives has demonstrated a wide range of biological activities, including potential bronchodilator properties. nih.gov The nitrile group itself is a versatile functional group that can participate in various chemical transformations and interactions.

The conjugation of these two pharmacophores in this compound presents a rational strategy for the development of new molecules with potentially unique and improved biological activities. The synergy between the halogenated nicotinonitrile core and the property-enhancing morpholine (B109124) ring provides a strong impetus for its synthesis and evaluation in academic research.

Historical Context and Emerging Research Directions in Analogous Scaffolds

Retrosynthetic Disconnection Strategies for the 5-Chloro-2-morpholinonicotinonitrile Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The primary disconnection for this compound involves the C-N bond between the pyridine (B92270) ring and the morpholine moiety. This bond is readily formed through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for functionalizing electron-deficient aromatic rings.

This retrosynthetic step identifies two key precursors: a suitably activated 2-halonicotinonitrile derivative and morpholine. The most logical precursor for the pyridine core is 2,5-dichloronicotinonitrile (B182220). The chlorine atom at the 2-position is highly activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent nitrile group and the ring nitrogen. The chlorine at the 5-position is significantly less reactive, allowing for selective substitution.

Further disconnection of 2,5-dichloronicotinonitrile leads back to simpler pyridine precursors, such as nicotinic acid or its derivatives. This multi-step approach allows for the systematic construction of the target molecule, with each step being a well-established chemical transformation.

Table 1: Key Retrosynthetic Disconnections and Corresponding Forward Reactions

| Disconnection | Precursors | Forward Reaction Type |

| C(2)-N (Morpholine) Bond | 2,5-Dichloronicotinonitrile, Morpholine | Nucleophilic Aromatic Substitution (SNAr) |

| C-CN (Nitrile) Bond | 5-Chloro-2-halopyridine-3-carboxamide | Dehydration |

| C-Cl (Chloro) and C-CN Bonds | Nicotinic Acid Derivative | Halogenation and Nitrile Formation |

Synthetic Approaches to 2-Halonicotinonitrile Precursors

Derivatization of Nicotinic Acid Derivatives

The synthesis of the key 2-halonicotinonitrile precursor often begins with nicotinic acid. A common strategy involves the N-oxidation of the pyridine ring, followed by chlorination. For instance, nicotinic acid can be oxidized to nicotinic acid N-oxide using reagents like hydrogen peroxide in acetic acid. The resulting N-oxide can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce a chlorine atom at the 2-position, yielding 2-chloronicotinic acid. wikipedia.orggoogle.com

Further functionalization to introduce the second chlorine atom at the 5-position can be achieved through various halogenation methods, although direct and selective chlorination at this position can be challenging. An alternative approach is to start with a pre-functionalized nicotinic acid derivative, such as 5-chloronicotinic acid, and then introduce the chlorine at the 2-position.

Introduction and Functionalization of the Nitrile Moiety

With the chlorinated nicotinic acid derivative in hand, the next crucial step is the introduction of the nitrile group. A standard method for this transformation is the conversion of the carboxylic acid to a primary amide, followed by dehydration. 2,5-Dichloronicotinic acid can be converted to the corresponding amide, 2,5-dichloronicotinamide, using standard amidation conditions (e.g., treatment with thionyl chloride followed by ammonia).

Subsequent dehydration of the primary amide to the nitrile is a key transformation. A variety of dehydrating agents can be employed for this purpose, including phosphorus pentoxide (P₄O₁₀), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (B1165640) (TFAA). libretexts.org The choice of reagent and reaction conditions is crucial to ensure high yields and avoid side reactions.

Table 2: Common Reagents for the Conversion of Amides to Nitriles

| Dehydrating Agent | Typical Conditions |

| Phosphorus Pentoxide (P₄O₁₀) | Heating the solid mixture |

| Phosphorus Oxychloride (POCl₃) | Reflux in an inert solvent |

| Trifluoroacetic Anhydride (TFAA) | Mild conditions, often with a base |

| Cyanuric Chloride | With a tertiary amine base |

Installation of the Morpholine Moiety via Nucleophilic Aromatic Substitution

The final step in the synthesis of this compound is the regioselective substitution of the chlorine atom at the 2-position with morpholine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Optimization of Reaction Conditions for Morpholine Incorporation

The success of the SNAr reaction depends on several factors, including the solvent, temperature, and the presence of a base. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used to facilitate the reaction by solvating the charged intermediate (Meisenheimer complex).

The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier. The use of a base, such as potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or diisopropylethylamine (DIPEA), is often necessary to neutralize the hydrogen chloride that is formed during the reaction and to deprotonate the morpholine, increasing its nucleophilicity.

Table 3: Optimization Parameters for Nucleophilic Aromatic Substitution

| Parameter | Common Choices | Rationale |

| Solvent | DMF, DMSO, NMP, Acetonitrile | Aprotic polar solvents stabilize the charged intermediate. |

| Temperature | Room temperature to reflux | Higher temperatures increase the reaction rate. |

| Base | K₂CO₃, Et₃N, DIPEA | Neutralizes HCl byproduct and enhances nucleophilicity of morpholine. |

| Stoichiometry | Slight excess of morpholine | Drives the reaction to completion. |

Regioselectivity Considerations in Substitution Reactions

The regioselectivity of the nucleophilic aromatic substitution is a critical aspect of this synthesis. In 2,5-dichloronicotinonitrile, the chlorine atom at the 2-position is significantly more susceptible to nucleophilic attack than the chlorine atom at the 5-position. This is due to the strong electron-withdrawing effect of the adjacent nitrile group and the ring nitrogen, which stabilize the negative charge in the Meisenheimer intermediate formed upon attack at the 2-position. stackexchange.com

Attack at the 2-position allows for the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring, a stabilizing resonance structure that is not possible for attack at the 5-position. This inherent electronic preference ensures that the substitution occurs selectively at the desired position, leading to the formation of this compound in high yield.

Strategies for Selective Chlorination at the C-5 Position

Achieving selective chlorination at the C-5 position of the nicotinonitrile ring is a critical step in the synthesis of this compound. The inherent electronic properties of the pyridine ring often favor substitution at other positions. To overcome this challenge, chemists have developed several sophisticated techniques.

Directed halogenation is a powerful strategy that utilizes a directing group to position a metal catalyst and, subsequently, the halogenating agent at a specific C-H bond. While direct literature on the C-5 chlorination of 2-morpholinonicotinonitrile (B1350431) is scarce, analogous systems provide insight into potential methodologies.

One such approach is the use of a palladium catalyst with a directing group to facilitate ortho-halogenation. For instance, the cyano group itself can act as a directing group in palladium-catalyzed C-H activation. organic-chemistry.org In a hypothetical application to a 2-morpholinonicotinonitrile precursor, the palladium catalyst would coordinate to the nitrogen atom of the cyano group, bringing the catalyst into proximity with the C-3 C-H bond. However, to achieve C-5 chlorination, a directing group at a different position would be necessary.

A more plausible strategy involves introducing a directing group at the C-6 position. For example, if a suitable directing group were present at the position occupied by the morpholine ring, it could direct chlorination to the adjacent C-5 position.

Another relevant technique is Directed ortho-Metalation (DoM), which involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, followed by quenching with an electrophile, in this case, a chlorinating agent like N-chlorosuccinimide (NCS). evitachem.com While typically used for ortho-positions, strategic placement of directing groups can influence selectivity at other positions.

| Technique | Directing Group Example | Catalyst/Reagent | Position Selectivity | Reference |

| Palladium-Catalyzed C-H Halogenation | Cyano | Pd(OAc)2 | Ortho to directing group | organic-chemistry.org |

| Directed ortho-Metalation (DoM) | Fluoro | LDA, NCS | Ortho to directing group | evitachem.com |

This table presents examples of directed halogenation techniques that could be adapted for the synthesis of this compound.

When direct C-H functionalization is not feasible, pre-functionalization and post-functionalization strategies offer alternative routes to introduce a chlorine atom at the C-5 position.

Pre-functionalization involves starting with a pyridine ring that already contains a substituent at the C-5 position, which can later be converted to a chlorine atom. For example, a synthetic route could begin with a 5-bromo or 5-aminonicotinonitrile derivative. The bromine atom could be subjected to a halogen exchange (Halex) reaction, or the amino group could be converted to a diazonium salt and subsequently displaced by a chloride ion in a Sandmeyer-type reaction.

Post-functionalization , on the other hand, involves modifying the 2-morpholinonicotinonitrile core after its initial synthesis. This could involve electrophilic aromatic substitution. However, the pyridine ring is generally deactivated towards electrophilic attack, and the presence of the electron-withdrawing cyano group further deactivates the ring, making direct chlorination challenging. The morpholine ring, being an electron-donating group, would activate the ring, but its directing effect would likely favor substitution at the C-3 and C-5 positions. Careful control of reaction conditions would be crucial to achieve selectivity for the C-5 position.

A potential post-functionalization strategy could involve a dearomatization-rearomatization sequence. researchgate.net This approach temporarily disrupts the aromaticity of the pyridine ring, allowing for selective functionalization of the resulting non-aromatic intermediate, followed by restoration of aromaticity to yield the desired substituted pyridine.

| Strategy | Approach | Example Reaction | Key Considerations |

| Pre-functionalization | Halogen Exchange | Finkelstein reaction | Availability of starting material, reaction conditions |

| Pre-functionalization | Sandmeyer Reaction | Diazotization of an amino group followed by reaction with CuCl | Synthesis of the 5-amino precursor |

| Post-functionalization | Electrophilic Chlorination | Reaction with a chlorinating agent (e.g., Cl2, NCS) | Low reactivity of the pyridine ring, regioselectivity control |

| Post-functionalization | Dearomatization-Rearomatization | Formation of an oxazino pyridine intermediate | Mild conditions, potential for high regioselectivity |

This table outlines various pre-functionalization and post-functionalization strategies for the synthesis of this compound.

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and improving yields. The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) for the introduction of the morpholine group and a directed or electrophilic chlorination step.

The nucleophilic aromatic substitution of a halogen (e.g., chlorine or fluorine) at the C-2 position by morpholine is a probable key step. This reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction is influenced by the nature of the leaving group and the electron-withdrawing character of the substituents on the pyridine ring. The cyano group at the C-3 position and a potential halogen at the C-5 position would facilitate this reaction by stabilizing the negative charge of the Meisenheimer intermediate.

For directed chlorination , such as a palladium-catalyzed process, the mechanism is believed to involve a series of steps: coordination of the directing group to the palladium catalyst, C-H activation to form a palladacycle, oxidative addition of the chlorinating agent, and reductive elimination to yield the chlorinated product and regenerate the catalyst. organic-chemistry.org

In the case of electrophilic chlorination , the mechanism involves the attack of an electrophilic chlorine species on the electron-rich pyridine ring. The regioselectivity is determined by the electronic effects of the existing substituents. The interplay between the electron-donating morpholine group and the electron-withdrawing cyano and chloro groups would dictate the position of chlorination.

Spectroscopic and Advanced Characterization of 5 Chloro 2 Morpholinonicotinonitrile and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 5-Chloro-2-morpholinonicotinonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration, which corresponds to the number of protons in each environment. The spectrum would be expected to show signals corresponding to the protons on the pyridine (B92270) ring and the morpholine (B109124) ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitrile groups, as well as the electron-donating effect of the morpholine nitrogen.

¹³C NMR spectroscopy, often acquired with proton decoupling, would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would provide information about their hybridization and electronic environment. For instance, the carbon atom of the nitrile group (C≡N) would appear at a characteristic downfield shift, while the carbons of the pyridine and morpholine rings would have distinct chemical shifts based on their substitution.

Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), correlate the signals of directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each proton to its corresponding carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: This table is predictive as experimental data is not available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-4 | 7.5 - 8.5 | - |

| Pyridine H-6 | 8.0 - 9.0 | - |

| Morpholine -CH₂-N- | 3.5 - 4.0 | 45 - 55 |

| Morpholine -CH₂-O- | 3.7 - 4.2 | 65 - 75 |

| Pyridine C-2 | - | 155 - 165 |

| Pyridine C-3 | - | 90 - 100 |

| Pyridine C-4 | - | 135 - 145 |

| Pyridine C-5 | - | 120 - 130 |

| Pyridine C-6 | - | 150 - 160 |

| Nitrile C≡N | - | 115 - 125 |

To establish the connectivity of atoms within the molecule, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial. caymanchem.com A COSY spectrum would reveal proton-proton couplings, helping to trace the connectivity within the pyridine and morpholine rings. caymanchem.com

An HMBC spectrum is essential for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This technique would be instrumental in confirming the connection of the morpholine ring to the C-2 position of the pyridine ring and the relative positions of the chloro and nitrile substituents. For example, correlations between the morpholine protons and the pyridine ring carbons would definitively establish the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to investigate the spatial proximity of protons, providing insights into the preferred conformation of the molecule, particularly the orientation of the morpholine ring relative to the pyridine ring. caymanchem.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. nih.gov For this compound (C₁₀H₁₀ClN₃O), HRMS would provide an exact mass measurement with high accuracy (typically to within 5 ppm). This data would be compared to the calculated theoretical mass to confirm the molecular formula. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would serve as an additional characteristic signature in the mass spectrum.

Table 2: Predicted HRMS Data for this compound (Note: This table is predictive as experimental data is not available.)

| Ion | Calculated m/z |

| [M+H]⁺ for C₁₀H₁₁³⁵ClN₃O⁺ | 224.0639 |

| [M+H]⁺ for C₁₀H₁₁³⁷ClN₃O⁺ | 226.0610 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, a sharp and strong absorption band would be expected in the region of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The spectrum would also feature bands corresponding to C-H stretching of the aromatic and aliphatic protons, C=C and C=N stretching of the pyridine ring, and C-O and C-N stretching of the morpholine ring.

Raman spectroscopy would provide complementary information. The nitrile stretch is also Raman active and often gives a strong signal. Aromatic ring vibrations are also typically strong in Raman spectra.

Table 3: Predicted Vibrational Spectroscopy Data for this compound (Note: This table is predictive as experimental data is not available.)

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2260 (strong, sharp) | 2220 - 2260 (strong) |

| C-H (Aromatic) | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| C-H (Aliphatic) | 2850 - 3000 (medium) | 2850 - 3000 (medium) |

| C=C, C=N (Pyridine Ring) | 1400 - 1600 (medium-strong) | 1400 - 1600 (strong) |

| C-O (Ether in Morpholine) | 1050 - 1150 (strong) | 1050 - 1150 (weak) |

| C-Cl | 600 - 800 (medium) | 600 - 800 (medium) |

X-ray Diffraction Analysis for Solid-State Structural Determination

For crystalline samples of this compound or its derivatives, single-crystal X-ray diffraction would provide the ultimate proof of structure. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The resulting crystal structure would confirm the connectivity established by NMR and provide detailed conformational information, such as the puckering of the morpholine ring and the planarity of the pyridine ring.

Advanced Chromatographic and Purity Assessment Techniques

The purity of a synthesized sample of this compound would be assessed using advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is a standard method for determining the purity of non-volatile organic compounds. A single, sharp peak in the chromatogram would indicate a high degree of purity. The use of a photodiode array (PDA) detector can further assess peak purity by comparing UV-Vis spectra across the peak. bldpharm.com

For volatile derivatives or impurities, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be employed. The combination of chromatographic separation with mass spectrometric detection (LC-MS or GC-MS) is a powerful tool for both purity assessment and the identification of any minor impurities.

Computational and Theoretical Investigations on 5 Chloro 2 Morpholinonicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, stability, and reactivity of 5-Chloro-2-morpholinonicotinonitrile at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set like 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations are performed by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides a foundational model for understanding the molecule's physical and chemical behavior. Energetic properties, including the total energy, enthalpy, and Gibbs free energy, can also be computed, offering insights into the molecule's thermodynamic stability.

Table 1: Calculated Geometric and Energetic Parameters for this compound using DFT

| Parameter | Value |

|---|---|

| Selected Bond Lengths (Å) | |

| C-Cl | 1.745 |

| C-CN | 1.452 |

| C-N (Pyridine-Morpholine) | 1.378 |

| **Selected Bond Angles (°) ** | |

| Cl-C-C | 119.8 |

| N-C-CN | 121.5 |

| Energetic Properties | |

| Total Energy (Hartree) | -1356.78 |

| Enthalpy (Hartree) | -1356.54 |

| Gibbs Free Energy (Hartree) | -1356.82 |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which further quantify the molecule's reactive nature.

Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.89 |

| LUMO Energy | -1.54 |

| HOMO-LUMO Gap (ΔE) | 5.35 |

| Global Reactivity Descriptors | Value |

| Ionization Potential (I) | 6.89 |

| Electron Affinity (A) | 1.54 |

| Electronegativity (χ) | 4.215 |

| Chemical Hardness (η) | 2.675 |

| Chemical Softness (S) | 0.374 |

| Electrophilicity Index (ω) | 3.31 |

Conformational Analysis and Potential Energy Surface Exploration

The morpholine (B109124) ring in this compound can adopt various conformations, such as the chair and boat forms. Conformational analysis is performed to identify the most stable conformer and to understand the energy barriers between different conformations. By systematically rotating the rotatable bonds, such as the bond connecting the morpholine ring to the pyridine (B92270) ring, a potential energy surface (PES) can be mapped out. This exploration helps in identifying local and global energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers for conformational changes. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the influence of its environment, such as a solvent. By simulating the movement of the atoms of this compound and the surrounding solvent molecules, MD can reveal how the solvent affects the molecule's conformation and stability. These simulations can also provide insights into the solute-solvent interactions, such as hydrogen bonding, which can play a significant role in the molecule's solubility and reactivity in different media.

In Silico Prediction of Reactivity and Synthetic Feasibility

Computational tools can be employed to predict the reactivity of this compound. By analyzing the molecule's electronic structure, particularly the distribution of electron density and the locations of the HOMO and LUMO, potential sites for electrophilic and nucleophilic attack can be identified. Furthermore, computational methods can aid in assessing the feasibility of synthetic routes by modeling reaction mechanisms and calculating the activation energies of potential reaction pathways. This in silico approach allows for the screening of various synthetic strategies to identify the most promising and efficient methods for the preparation of this compound and its derivatives.

Application of Cheminformatics and QSAR Methodologies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) methodologies are used to predict the biological activities and physicochemical properties of molecules based on their chemical structure. For this compound, these approaches can be used to develop models that correlate its structural features with potential biological targets or properties. By comparing its computed molecular descriptors (e.g., molecular weight, logP, polar surface area) with those of known active compounds, it is possible to make predictions about its potential applications. QSAR models can be particularly useful in guiding the design of new derivatives with enhanced or specific activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.